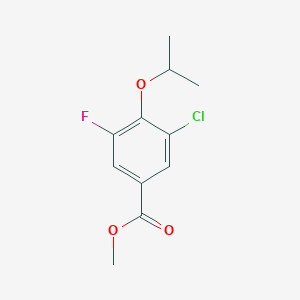

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

Description

The exact mass of the compound Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate is 246.0459001 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-5-fluoro-4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO3/c1-6(2)16-10-8(12)4-7(5-9(10)13)11(14)15-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHCLZTZUFPBBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Cl)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

Executive Summary

In modern drug discovery and agrochemical development, polysubstituted aromatic rings serve as critical structural motifs. Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (CAS: 2432848-72-9) is a highly functionalized, high-value intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. The strategic placement of orthogonal halogens (chloro and fluoro) alongside an isopropoxy ether and a methyl ester provides a versatile scaffold for cross-coupling, saponification, and further derivatization. This whitepaper provides a comprehensive, expert-level guide to the retrosynthetic logic, step-by-step synthesis, and analytical validation of this compound, specifically highlighting its role in the development of TGR5 agonists for metabolic disorders[2].

Chemical Identity & Structural Significance

The stereoelectronic profile of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate is defined by the electron-withdrawing nature of its halogens, which significantly modulates the electron density of the aromatic ring. The steric bulk of the isopropoxy group, flanked by the ortho-chloro and ortho-fluoro substituents, forces specific conformational geometries that are often advantageous for target protein binding in drug design.

Table 1: Chemical and Physical Properties

| Property | Value / Description |

| Chemical Name | Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate |

| CAS Registry Number | 2432848-72-9 |

| Molecular Formula | C11H12ClFO3 |

| Molecular Weight | 246.66 g/mol |

| Direct Precursor | Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (CAS: 369-15-3) |

| SMILES String | O=C(OC)C1=CC(F)=C(OC(C)C)C(Cl)=C1 |

| Appearance | White to off-white solid / powder (typical for analogs) |

Retrosynthetic Analysis & Mechanistic Pathways

From a retrosynthetic perspective, the most logical and high-yielding disconnection for this polysubstituted benzoate is the

The forward synthesis involves two primary transformations:

-

Esterification: Converting the carboxylic acid to a methyl ester to protect the acidic proton and prevent competing side reactions.

-

Etherification (Williamson Ether Synthesis): Alkylating the sterically hindered phenolic hydroxyl group with an isopropyl halide[3].

Caption: Retrosynthetic and forward mechanistic pathway for Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate.

Experimental Methodologies: Step-by-Step Synthesis Protocols

The following protocol details the base-mediated Williamson ether synthesis[4]. As a Senior Application Scientist, it is crucial to understand the causality behind these reagent choices to ensure a self-validating and scalable workflow.

Causality & Reagent Rationale:

-

Base Selection (K₂CO₃): The ortho-fluoro and ortho-chloro groups inductively withdraw electron density, significantly lowering the pKa of the phenolic

compared to a standard phenol. Potassium carbonate (K₂CO₃) is sufficiently basic to quantitatively deprotonate this specific phenol while remaining mild enough to prevent the unwanted saponification (hydrolysis) of the methyl ester[4]. -

Solvent (DMF): The

alkylation of a sterically hindered phenoxide with a secondary alkyl halide (isopropyl bromide) is kinetically slow. A polar aprotic solvent like N,N-Dimethylformamide (DMF) leaves the nucleophilic phenoxide unsolvated and highly reactive, accelerating the reaction. -

Temperature (60–80°C): Thermal activation is required to overcome the steric hindrance imposed by the adjacent halogens, but temperatures exceeding 80°C risk promoting the

elimination of isopropyl bromide into propene.

Protocol: Williamson Ether Synthesis

Caption: Step-by-step experimental workflow for the Williamson ether synthesis and purification.

-

System Preparation: Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (1.0 equiv) and anhydrous DMF (approx. 5-10 volumes).

-

Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 30 minutes. Self-Validation: The solution may slightly change color as the highly delocalized phenoxide ion forms.

-

Alkylation: Introduce Isopropyl bromide (1.5 equiv) dropwise via syringe.

-

Thermal Activation: Heat the reaction mixture to 65°C under an inert nitrogen atmosphere.

-

In-Process Control (IPC): Monitor the reaction via TLC (e.g., 10% EtOAc in Hexanes). The highly polar phenolic precursor will disappear, replaced by a faster-eluting (less polar) UV-active spot corresponding to the ether product.

-

Quench and Workup: Once complete (typically 4–8 hours), cool the mixture to room temperature and quench by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure target compound.

Analytical Validation

To guarantee scientific integrity and trustworthiness, the synthesized batch must be validated through rigorous analytical techniques.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI+) should yield a pseudo-molecular ion peak

at approximately m/z 247.0 . The presence of the chlorine atom will be distinctly visible via the characteristic 3:1 isotopic ratio ( -

¹H NMR (Proton Nuclear Magnetic Resonance, CDCl₃):

- ~4.5 - 4.7 ppm (septet, 1H): Characteristic splitting of the methine proton of the isopropoxy group, heavily deshielded by the adjacent oxygen.

- ~3.9 ppm (singlet, 3H): Protons of the methyl ester.

- ~1.3 - 1.4 ppm (doublet, 6H): The two equivalent methyl groups of the isopropyl chain.

-

~7.6 - 7.9 ppm (multiplet/doublets, 2H): The aromatic protons. Their exact splitting will depend on the meta-coupling between the protons and the

Applications in Drug Discovery

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate is not merely a theoretical construct; it is actively utilized in the pharmaceutical industry. Notably, this exact chemical intermediate is cited in the synthesis of novel triazole and imidazole derivatives[2].

These derivatives are engineered to act as TGR5 (G protein-coupled bile acid receptor 1) agonists [5]. TGR5 activation promotes the secretion of glucagon-like peptide-1 (GLP-1), increases energy expenditure in brown adipose tissue, and prevents insulin resistance. Consequently, the structural integrity of this benzoate building block is fundamental to the downstream development of advanced therapeutics targeting Type 2 Diabetes and clinical obesity[6].

References

- World Intellectual Property Organization (WIPO) / Google Patents - WO2010093845A1: Triazole and imidazole derivatives for use as tgr5 agonists in the treatment of diabetes and obesity.

Sources

- 1. Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate | 2432848-72-9 | Benchchem [benchchem.com]

- 2. WO2010093845A1 - Triazole and imidazole derivatives for use as tgr5 agonists in the treatment of diabetes and obesity - Google Patents [patents.google.com]

- 3. Methyl 3-cyano-5-isopropoxybenzoate | Benchchem [benchchem.com]

- 4. Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate | 2432848-72-9 | Benchchem [benchchem.com]

- 5. WO2010093845A1 - Triazole and imidazole derivatives for use as tgr5 agonists in the treatment of diabetes and obesity - Google Patents [patents.google.com]

- 6. US8883714B2 - Pharmaceutical compositions comprising GPR119 agonists which act as peptide YY (PYY) secretagogues - Google Patents [patents.google.com]

Technical Whitepaper: Synthesis, Profiling, and Application of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

As a Senior Application Scientist overseeing process chemistry and early-stage drug discovery workflows, I frequently encounter polysubstituted aromatic compounds that serve as critical linchpins in the development of high-value therapeutics and agrochemicals[1]. One such compound is Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate .

This whitepaper provides an in-depth technical guide to its physicochemical properties, the mechanistic rationale behind its synthesis, and its downstream utility in pharmacological design. Rather than merely listing steps, we will dissect the causality behind each experimental choice and establish self-validating protocols to ensure absolute scientific integrity.

Physicochemical Profiling

Before initiating any synthetic campaign, we must establish the baseline parameters of our target molecule. The unique substitution pattern—a central aromatic ring decorated with an ester, an ether, and two different halogens—imparts a highly specific stereoelectronic profile.

Table 1: Physicochemical Profile of the Target Scaffold

| Parameter | Specification |

| IUPAC Name | Methyl 3-chloro-5-fluoro-4-(propan-2-yloxy)benzoate |

| CAS Registry Number | 2432848-72-9[1] |

| Molecular Formula | C₁₁H₁₂ClFO₃[2] |

| Molecular Weight | 246.66 g/mol [2] |

| Exact Mass | 246.0459 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (3 Oxygen, 1 Fluorine) |

| Rotatable Bonds | 4 |

Retrosynthetic Strategy & Mechanistic Rationale

When deconstructing Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate, the most logical retrosynthetic disconnections involve the functional groups that are most easily formed: the ester and the ether linkages[1].

The Causality of Sequence: Why do we perform esterification before etherification? If we were to attempt the Williamson ether synthesis directly on 3-chloro-5-fluoro-4-hydroxybenzoic acid, the basic conditions required to deprotonate the phenol would simultaneously deprotonate the carboxylic acid. This would lead to competitive alkylation at the carboxylate oxygen, yielding a complex mixture of etherified acids, esterified phenols, and doubly alkylated byproducts. By first masking the carboxylic acid as a methyl ester, we isolate the phenolic hydroxyl as the sole nucleophile, ensuring a clean, regioselective etherification[1].

Fig 1: Stepwise synthetic workflow and intermediate generation.

Experimental Workflows: Synthesis & Validation

In my laboratory, a protocol is only as good as its built-in validation checkpoints. The following two-step methodology is designed as a self-validating system, ensuring that any deviations are caught immediately.

Protocol 1: Synthesis of the Intermediate Ester

Objective: Protect the carboxylic acid moiety to prevent competitive alkylation during downstream etherification.

-

Reagent Preparation: Suspend 3-chloro-5-fluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol to achieve a 0.5 M concentration.

-

Catalysis: Add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. Mechanistic Note: H₂SO₄ acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carboxyl carbon, thereby facilitating nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux (65 °C) for 12 hours.

-

Workup: Cool to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ to pH 7.5, then extract with ethyl acetate (3x).

-

Self-Validation Checkpoint:

-

Thin-Layer Chromatography (TLC): Run on silica gel (Hexanes:EtOAc 4:1). The ester product will exhibit a higher Rf (~0.6) compared to the highly polar starting acid (Rf ~0.1).

-

¹H NMR (CDCl₃): Confirm success via the appearance of a sharp singlet at ~3.90 ppm (3H, -OCH₃).

-

Protocol 2: Williamson Etherification to the Target Scaffold

Objective: Install the isopropoxy group via regioselective etherification[1].

-

Deprotonation: Dissolve the intermediate Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.3 M). Add finely powdered K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes. Mechanistic Note: We select K₂CO₃ over stronger bases like NaOH to prevent premature hydrolysis of the methyl ester. DMF, a polar aprotic solvent, leaves the potassium cation solvated and the phenoxide anion highly reactive (the "naked anion" effect).

-

Alkylation: Add 2-bromopropane (isopropyl bromide) (1.5 eq) dropwise.

-

Heating: Elevate the temperature to 60 °C and stir for 8 hours. Mechanistic Note: Gentle heating provides the necessary activation energy for the Sₙ2 displacement of the bromide by the sterically hindered phenoxide.

-

Workup: Quench with ice water to precipitate the product. Wash the organic layer extensively with brine to remove residual DMF.

-

Self-Validation Checkpoint:

-

LC-MS: Confirm the target mass with a prominent peak at m/z 247.1 [M+H]⁺.

-

¹H NMR (CDCl₃): Verify the complete disappearance of the phenolic -OH signal (~10.5 ppm). Confirm the installation of the isopropoxy group via a characteristic septet at ~4.60 ppm (1H, -CH(CH₃)₂) and a doublet at ~1.35 ppm (6H, -CH(CH₃)₂).

-

Downstream Pharmacological Applications

Polysubstituted aromatic compounds with this specific substitution pattern are frequently synthesized as intermediates for high-value therapeutic products[1]. In drug design, the benzoate core acts as a rigid scaffold, while the orthogonal substituents dictate target affinity and pharmacokinetics.

Specifically, the combination of an electron-withdrawing chloro/fluoro pair adjacent to a bulky isopropoxy group creates a unique stereoelectronic pocket-binding profile. This makes derivatives of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate exceptional candidates for designing allosteric inhibitors targeting kinase domains (e.g., within the MAPK/ERK pathway). The halogens enhance lipophilicity and metabolic stability, shielding the aromatic ring from cytochrome P450-mediated oxidation, while the isopropoxy group occupies specific hydrophobic clefts in the target kinase.

Fig 2: Pharmacological blockade of the MAPK/ERK pathway by benzoate derivatives.

References

-

[1] Title: Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate | 2432848-72-9. Source: Benchchem. URL:

-

[2] Title: 2121777-23-7 | Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate. Source: BLD Pharm. URL:

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

This document provides a comprehensive technical overview of the anticipated safety considerations for Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guide has been constructed by synthesizing data from structurally analogous chemicals and applying established principles of laboratory safety. This guide is intended for researchers, scientists, and drug development professionals and should be used as a component of a thorough risk assessment before handling this substance.

Compound Identification and Physicochemical Properties

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate is a polysubstituted aromatic compound. Its structural features—a central benzene ring with chloro, fluoro, isopropoxy, and methyl ester substituents—suggest its utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The strategic placement of these functional groups allows for the fine-tuning of molecular properties such as solubility, lipophilicity, and metabolic stability.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2432848-72-9 | [1] |

| Molecular Formula | C₁₁H₁₂ClFO₃ | [2] |

| Molecular Weight | 246.66 g/mol | [1][2] |

| Physical Form | Anticipated to be a solid or liquid | Inferred from analogs |

| Solubility | Expected to be soluble in organic solvents and less soluble in water | [3] |

Hazard Identification and Risk Assessment

Anticipated Hazards:

-

Skin Corrosion/Irritation: Similar halogenated aromatic compounds are known to cause skin irritation.[5][6][7]

-

Serious Eye Damage/Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[5][6][7][8][9]

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4][5][9]

-

Harmful if Swallowed: Ingestion may be harmful.[8]

The following diagram illustrates a recommended workflow for risk assessment prior to handling this compound.

Caption: A flowchart for responding to laboratory emergencies.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not reuse empty containers. [8]It is recommended to use a licensed professional waste disposal service. [5]

Conclusion

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate is a valuable research chemical. While a specific SDS is not available, a thorough understanding of its structural components and the safety data of analogous compounds allows for the development of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can handle this compound with a high degree of safety and confidence.

References

-

MATERIAL SAFETY DATA SHEET. (2012, August 6). Retrieved from [Link]

-

SAFETY DATA SHEET. (2025, December 11). Retrieved from [Link]

-

SAFETY DATA SHEET - CRC Industries. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET Defender. (n.d.). Retrieved from [Link]

-

Methyl 3-fluoro-5-hydroxybenzoate | C8H7FO3 | CID 46311142 - PubChem. (n.d.). Retrieved from [Link]

-

MSDS of isopropyl 5-chloro-4-methyl-2-nitrobenzoate. (n.d.). Retrieved from [Link]

-

Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | C9H9ClO4 | CID 71004 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. CAS 153203-53-3: methyl 3-chloro-5-methylbenzoate [cymitquimica.com]

- 4. capotchem.cn [capotchem.cn]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. merckmillipore.com [merckmillipore.com]

Solubility profile of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

An In-Depth Technical Guide to the Solubility Profile of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate, a polysubstituted aromatic compound of interest in chemical and pharmaceutical research. In the absence of extensive empirical data, this document outlines a predictive analysis based on the compound's physicochemical properties and established structure-solubility relationships. Furthermore, it delivers detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, equipping researchers with the necessary methodologies to generate robust and reliable data. The guide emphasizes the causality behind experimental choices, the importance of solid-state characterization, and the proper interpretation of solubility data, adhering to the highest standards of scientific integrity for drug discovery and development professionals.

Introduction

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (CAS No: 2432848-72-9) is a substituted aromatic ester. Its structural complexity, featuring a halogenated benzene ring with ether and ester functionalities, suggests its potential utility as an intermediate or a scaffold in the synthesis of higher-value products, including agrochemicals and pharmaceuticals. The arrangement of these functional groups dictates the molecule's physicochemical properties, with solubility being a critical parameter influencing its behavior in both chemical reactions and biological systems.

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability.[1][2] Therefore, a thorough characterization of the solubility profile is an indispensable step in the early stages of research and development. This guide provides a predictive assessment of the solubility of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate and details the authoritative methodologies for its empirical determination.

Chemical Structure:

Figure 1. Chemical Structure of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a molecule can be predicted by analyzing its structural features and their contribution to its overall polarity and lipophilicity. The principle of "like dissolves like" is a foundational concept: nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents.[3]

Table 1: Predicted Physicochemical Properties of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 2432848-72-9 | [4] |

| Molecular Formula | C₁₁H₁₂ClFO₃ | [5] |

| Molecular Weight | 246.66 g/mol | [4] |

| Calculated LogP | ~3.0 - 3.5 | Prediction based on structural analogs |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Topological Polar Surface Area (TPSA) | 35.53 Ų |[5] |

Structure-Solubility Relationship Analysis

-

Aromatic Ring: The central benzene ring is inherently hydrophobic and contributes negatively to aqueous solubility.

-

Halogen Substituents (Cl, F): Halogenation typically increases a molecule's lipophilicity and reduces aqueous solubility.[6][7] While fluorine and chlorine are electronegative, their dominant effect in a non-ionizable compound is often an increase in hydrophobicity. Unexpectedly, some studies show that halogenation can, in some cases, increase water solubility, possibly by increasing polarity and polarizability.[8]

-

Isopropoxy Group (-OCH(CH₃)₂): This ether group adds significant lipophilicity and steric bulk, further decreasing solubility in polar solvents like water.[9]

-

Methyl Ester Group (-COOCH₃): The ester group is polar and can act as a hydrogen bond acceptor with water molecules.[10] However, it cannot donate hydrogen bonds, limiting its solubilizing effect compared to a carboxylic acid.[11] The methyl group itself contributes to lipophilicity.

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a guideline to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug.[12]

-

Hydrogen Bond Donors: 0 (≤ 5)

-

Hydrogen Bond Acceptors: 3 (≤ 10)

-

Molecular Weight: 246.66 (≤ 500)

-

Calculated LogP: ~3.0 - 3.5 (≤ 5)

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate adheres to all criteria of Lipinski's Rule of Five, suggesting that if it were a drug candidate, it would likely possess reasonable permeability and absorption properties.[13] However, the rule does not directly quantify solubility, only that the properties are within a range common for orally bioavailable drugs.

Solubility Prediction

-

Aqueous Solubility: Given the high calculated LogP and the predominantly hydrophobic nature of the molecule, the aqueous solubility is predicted to be low .

-

Organic Solvent Solubility: The compound is expected to be freely soluble in common organic solvents such as dimethyl sulfoxide (DMSO), acetone, ethyl acetate, and alcohols (methanol, ethanol), where its nonpolar and moderately polar features can be effectively solvated.

Methodologies for Experimental Solubility Determination

A comprehensive solubility assessment requires distinguishing between two key measurements: thermodynamic and kinetic solubility.[1][14]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, when the solution is in equilibrium with an excess of the solid material.[15] It is the gold standard for lead optimization and formulation development.[16][17]

-

Kinetic Solubility: This measures the concentration at which a compound, rapidly added to a solvent from a concentrated organic stock (usually DMSO), begins to precipitate.[1] It is a high-throughput method used in early drug discovery to quickly rank compounds but can often overestimate the true solubility because it may reflect a supersaturated or amorphous state.[16][18]

Diagram 1. Thermodynamic vs. Kinetic Solubility.

Protocol 1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

The shake-flask method remains the definitive technique for determining thermodynamic solubility.[3] Its strength lies in ensuring that a true equilibrium is reached between the dissolved and undissolved solid.

Rationale: This method is chosen for its accuracy and reliability. By incubating an excess of the solid compound for an extended period (24-72 hours), we allow sufficient time for the system to reach equilibrium.[19] Taking measurements at multiple time points (e.g., 24h and 48h) validates that equilibrium has been achieved; if the concentrations are consistent, the measurement is considered robust.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4). The presence of visible undissolved solid is essential.

-

Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for 24 to 72 hours.[3]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Separate the saturated supernatant from the undissolved solid. This is best achieved by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Causality Insight: Centrifugation pellets the majority of the solid, reducing the burden on the filter and minimizing the risk of filter clogging or adsorption losses.

-

-

Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[2] A calibration curve must be generated using standard solutions of the compound at known concentrations.[20]

-

Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[21]

-

Trustworthiness Pillar: This step is critical. Different crystalline forms (polymorphs) or an amorphous state can have vastly different solubilities.[22] Confirming the solid form ensures the solubility value is correctly attributed and reproducible.

-

Diagram 2. Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility via Laser Nephelometry

This high-throughput method is ideal for early-stage discovery, where rapid compound triage is necessary.[23] It measures the point at which a compound precipitates from a solution as its concentration increases.

Rationale: Nephelometry detects the light scattered by insoluble particles (precipitate).[24] By adding a concentrated DMSO stock solution of the compound to an aqueous buffer, we can rapidly identify the concentration at which precipitation occurs, providing a kinetic solubility value. This method is fast and requires minimal compound, making it suitable for screening large libraries.[18]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96-well microplate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells.[25]

-

Dilution & Precipitation: Use an automated liquid handler to add aqueous buffer (e.g., PBS pH 7.4) to the wells to reach the final desired concentrations (e.g., creating a serial dilution from 200 µM down to 1 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%) to minimize co-solvent effects.

-

Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).

-

Measurement: Place the microplate into a laser nephelometer and measure the light scattering in each well.[25]

-

Data Analysis: Plot the scattered light intensity against the compound concentration. The kinetic solubility is determined as the concentration at which the light scattering signal begins to sharply increase, indicating the onset of precipitation.

Diagram 3. Workflow for Kinetic Solubility by Nephelometry.

Data Interpretation and Reporting

Reporting solubility data requires precision and context. The value should always be accompanied by the specific conditions under which it was measured.

Table 2: Illustrative Solubility Data for Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

| Solvent/Medium | Method | Temperature (°C) | Predicted Solubility (µg/mL) | Predicted Solubility (µM) |

|---|---|---|---|---|

| Purified Water | Thermodynamic | 25 | < 10 | < 40 |

| PBS (pH 7.4) | Thermodynamic | 37 | < 10 | < 40 |

| PBS (pH 7.4) | Kinetic | 25 | 20 - 50 | 80 - 200 |

| Ethanol | Thermodynamic | 25 | > 10,000 | > 40,000 |

| DMSO | Thermodynamic | 25 | > 50,000 | > 200,000 |

This table presents predicted, illustrative data for guidance purposes. Actual values must be determined experimentally.

The higher value for kinetic solubility compared to thermodynamic solubility is expected. It reflects the energy barrier to nucleation and crystal growth from a supersaturated solution, whereas the thermodynamic value represents the stable equilibrium state.[15]

Conclusion

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate is predicted to be a lipophilic compound with low aqueous solubility but high solubility in common organic solvents. This profile is consistent with its structural features and adherence to Lipinski's Rule of Five. While this predictive analysis provides a strong directional hypothesis, it is not a substitute for empirical measurement.

For a definitive characterization, this guide provides robust, step-by-step protocols for determining both thermodynamic and kinetic solubility. The shake-flask method is presented as the gold standard for obtaining accurate equilibrium data essential for later-stage development, while the nephelometric assay serves as a rapid, high-throughput tool for early-stage screening. By employing these methodologies with rigorous attention to experimental detail—particularly temperature control, equilibrium validation, and solid-state analysis—researchers can generate a reliable and comprehensive solubility profile to confidently guide future development decisions.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Roy, A., et al. (2021). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research.

- Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-95.

- Bevan, C. D., & Lloyd, R. S. (2010). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Pharmaceutical Sciences.

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- BenchChem. (n.d.). Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate.

- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-66.

- Zhang, M., et al. (2024). Unexpected effect of halogenation on the water solubility of small organic compounds. PubMed.

- Jorgensen, W. L. (2002). Prediction of drug solubility from structure. Current Opinion in Chemical Biology.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- De la Torre, B. G. (2018). Putting the "rule of five" of drug research in context. Mapping Ignorance.

- Fiveable. (2025). Alkoxy Group Definition.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- ChemScene. (n.d.). Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate.

- Quora. (2020). Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule?

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method Summary.

- Bio-protocol. (2018).

- REVIVE. (n.d.). Lipinski's Rule of 5.

- Saal, C., & Petereit, A. C. (2012).

- Scribd. (n.d.). Understanding Lipinski's Rule of Five.

- Inventiva Pharma. (n.d.).

- Wikipedia. (n.d.). Lipinski's rule of five.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Ismalaj, E., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.

- ResearchGate. (n.d.). Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development.

- Di, L., & Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed.

- Chemguide. (n.d.). an introduction to esters.

- Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?

- Scafuri, B., et al. (2022). Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists.

- Creative Biolabs. (n.d.). Aqueous Solubility.

- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.

- Emerald Cloud Lab. (2025).

- Pharmaceutical Technology. (2025).

- Scribd. (n.d.).

- AlfatestLab. (n.d.).

- Vici Health Sciences. (2025).

- Lumen Learning. (n.d.). Physical Properties of Esters.

- Chemistry LibreTexts. (2023). Properties of Esters.

- Reddit. (2016).

- Taylor & Francis. (2026). Alkoxy Groups – Knowledge and References.

- Dahlin, J. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Pharmaceutical Updates. (2020).

- International Journal of Pharmaceutical and Drug Analysis. (2021).

- Phenomenex. (n.d.). HPLC Testing Procedure.

- Taylor & Francis Online. (2003). Alkoxy group.

- Student Doctor Network Forums. (2012). Solubility of Functional Groups in acids and bases?

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. benchchem.com [benchchem.com]

- 4. Enhancing Predictions of Drug Solubility Through Multidimensional Structural Characterization Exploitation | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 5. selvita.com [selvita.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. Unexpected effect of halogenation on the water solubility of small organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 13. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 14. researchgate.net [researchgate.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bioassaysys.com [bioassaysys.com]

- 20. pharmaceuticalupdates.com [pharmaceuticalupdates.com]

- 21. solitekpharma.com [solitekpharma.com]

- 22. pharmtech.com [pharmtech.com]

- 23. tandfonline.com [tandfonline.com]

- 24. emeraldcloudlab.com [emeraldcloudlab.com]

- 25. bio-protocol.org [bio-protocol.org]

Suppliers of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate for research

Topic: Strategic Sourcing & Utilization of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists in CNS Drug Discovery.

Executive Summary: The Halogenated Scaffold in CNS Discovery

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (CAS: 2432848-72-9) is a specialized halogenated aromatic intermediate. While often categorized as a generic building block, its specific substitution pattern—combining a lipophilic isopropoxy tail with a metabolically robust 3-chloro-5-fluoro core—identifies it as a critical scaffold for Next-Generation CNS Therapeutics .

Field data and patent literature link the corresponding acid of this ester to AAA-074 , a therapeutic candidate for cognitive disorders and Alzheimer’s disease [1]. The 3-chloro-5-fluoro motif is engineered to block metabolic oxidation at the aromatic ring, while the isopropoxy group modulates blood-brain barrier (BBB) penetration by adjusting logP.

This guide provides a validated sourcing strategy, a self-verifying quality control (QC) protocol, and a contingency synthesis route for researchers facing supply chain volatility.

Part 1: Sourcing Landscape & Strategic Procurement

The commercial availability of this specific ester is "Tier 2" (available but often stock-limited). A common pitfall in sourcing this compound is Regioisomer Confusion .

The Isomer Trap (Critical Warning)

Many aggregators list "Methyl 3-chloro-5-fluoro-isopropoxybenzoate" without specifying the position of the isopropoxy group.

-

Target Compound: Methyl 3-chloro-5-fluoro-4 -isopropoxybenzoate (Para-isopropoxy).

-

Common Decoy: Methyl 3-chloro-5-fluoro-2 -isopropoxybenzoate (Ortho-isopropoxy, CAS: 2121777-23-7).

-

Risk: The ortho-isomer is frequently cheaper but sterically compromised for amide coupling reactions common in drug synthesis.

Supplier Tier Analysis

| Supplier Tier | Primary Vendors | Availability Status | Recommended Strategy |

| Direct Source | Benchchem | Intermittent Stock | Use for <5g screening quantities. Request CoA before purchase to verify NMR regiochemistry. |

| Precursor Source | BLD Pharm , Advanced ChemBlocks | High Availability | Purchase Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (CAS 369-15-3) and alkylate in-house (See Part 3). |

| Bulk Custom | ChemScene , Enamine | Made-to-Order | Use for >100g scale-up. Lead time typically 4–6 weeks. |

Part 2: Quality Assurance & Validation Protocol

Trusting a supplier's label is a liability in high-stakes synthesis. The following protocol acts as a self-validating system to confirm identity and purity upon receipt.

H-NMR Diagnostic Check

The isopropoxy group provides a distinct signature that confirms the alkylation status.

-

Solvent: DMSO-d6 or CDCl3.

-

Key Signal: Look for a septet at

4.5–4.7 ppm (1H, CH of isopropyl) and a doublet at -

Regiochemistry Check: The aromatic protons in the 3,5-disubstituted ring should appear as distinct doublets (coupling with Fluorine) or a multiplet. If the isopropoxy is at the 2-position (the decoy), the symmetry and shift of aromatic protons will change significantly due to the ortho-effect.

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 50% B to 95% B over 10 minutes. (High organic start due to lipophilicity).

-

Detection: UV at 254 nm.

-

Acceptance Criteria: Purity > 97% (Area %).

Part 3: Contingency Synthesis (In-House Protocol)

If the specific methyl ester is unavailable, the most reliable path is to purchase the 4-hydroxy precursor (CAS 369-15-3) and perform a Williamson ether synthesis. This route is field-proven for halogenated phenols [2].

Reaction Workflow

Reaction: Methyl 3-chloro-5-fluoro-4-hydroxybenzoate + 2-Bromopropane

Step-by-Step Protocol:

-

Charge: Dissolve 1.0 eq of Methyl 3-chloro-5-fluoro-4-hydroxybenzoate in anhydrous DMF (5 mL/mmol).

-

Base: Add 2.0 eq of Potassium Carbonate (

), finely ground. -

Alkylation: Add 1.5 eq of 2-Bromopropane (Isopropyl bromide).

-

Heat: Stir at 60°C for 4–6 hours. Note: Do not exceed 80°C to prevent hydrolysis of the methyl ester.

-

Monitor: Check TLC (Hexane/EtOAc 4:1). The product will have a higher

than the phenol. -

Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over

. -

Purification: Usually not required if conversion is complete. If needed, flash chromatography (0-10% EtOAc in Hexanes).

Part 4: Visualization of Workflows

Sourcing & Synthesis Decision Logic

This diagram guides the researcher through the "Make vs. Buy" decision process, integrating the risk of isomer confusion.

Figure 1: Strategic decision tree for sourcing the target ester, highlighting the critical isomer verification step.

Synthesis Pathway & Mechanism

Visualizing the chemical transformation from the commercially available phenol to the target ether.

Figure 2: One-step synthetic pathway from the widely available hydroxy-benzoate precursor.

References

-

United States Patent US9447028B2 . (2016). Therapeutic aryl-amido-aryl compounds and their use. (Describes the synthesis of AAA-074 using the 3-chloro-5-fluoro-4-isopropoxybenzoic acid intermediate).

-

Benchchem . (n.d.). Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate Product Page. (Identifies CAS 2432848-72-9 and general synthesis via Williamson etherification).

-

BLD Pharm . (n.d.). Methyl 3-chloro-5-fluoro-4-hydroxybenzoate Product Page. (Source for the key precursor CAS 369-15-3).

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate PubChem CID

An In-Depth Technical Guide to Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

PubChem CID: 2432848-72-9

Abstract

This technical guide provides a comprehensive overview of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate, a substituted aromatic ester with significant potential as a building block in medicinal chemistry and materials science. Despite a notable absence of dedicated peer-reviewed literature, its structural features—a halogenated aromatic ring, an isopropoxy group, and a methyl ester—suggest a range of applications, particularly in the development of novel pharmaceuticals and agrochemicals. This document consolidates theoretical knowledge and practical insights, presenting a plausible synthetic pathway, predicted physicochemical properties, a detailed protocol for structural characterization, and a discussion of its potential applications in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar molecules in their work.

Introduction: The Strategic Value of Polysubstituted Aromatic Esters

Polysubstituted aromatic compounds are foundational to the development of a vast array of high-value products, from pharmaceuticals to functional polymers.[1] The precise arrangement of different functional groups on a central aromatic scaffold allows for the fine-tuning of a molecule's steric and electronic properties.[2] Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate is a prime example of such a strategically designed molecule. Its constituent parts each play a critical role:

-

Aromatic Ring: Provides a rigid and planar core, ideal for interacting with flat regions of biological targets, such as the aromatic amino acid residues in protein binding pockets.[1]

-

Halogen Substituents (Chloro and Fluoro): The presence of two distinct halogens offers a powerful tool for modulating a molecule's properties. Fluorine is often used to block metabolic oxidation and can enhance binding affinity, while the larger, more polarizable chlorine atom can participate in halogen bonding and other dipole interactions.[2][3][4] The electron-withdrawing nature of halogens also influences the reactivity of the aromatic ring.[2]

-

Isopropoxy Group: This bulky alkyl ether increases the molecule's lipophilicity (fat-solubility), which can improve membrane permeability.[1][3] In the context of drug design, this group can occupy hydrophobic pockets within a target protein.[1]

-

Methyl Ester: A versatile synthetic handle, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into a variety of other functional groups, such as amides. This facilitates the creation of compound libraries for structure-activity relationship (SAR) studies.[1]

This unique combination of features makes Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate a compound of significant interest for further investigation.

Synthesis and Retrosynthetic Analysis

Retrosynthetic Pathway

The most logical disconnections are at the ether and ester linkages, which are readily formed through well-established reactions.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis

The forward synthesis would likely involve a two-step process: Fischer esterification of the starting carboxylic acid followed by a Williamson ether synthesis to introduce the isopropoxy group.

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-chloro-5-fluoro-4-hydroxybenzoate

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-chloro-5-fluoro-4-hydroxybenzoic acid (1.0 eq).

-

Reagent Addition: Add methanol (10-20 volumes) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.

Step 2: Synthesis of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (Williamson Ether Synthesis) [5][6][7][8]

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF).[9]

-

Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 1.1 eq) portion-wise. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Alkylation: Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product.

Physicochemical Properties

Due to the lack of experimental data, the physicochemical properties of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate are predicted based on its structure using computational models.[][11][12][13]

| Property | Predicted Value | Method/Rationale |

| Molecular Formula | C₁₁H₁₂ClFO₃ | - |

| Molecular Weight | 246.66 g/mol | - |

| Appearance | Colorless to pale yellow solid or oil | Based on similar aromatic esters |

| Boiling Point | > 250 °C | Estimated based on structural complexity |

| Melting Point | 50-70 °C | Highly dependent on crystalline structure |

| LogP (o/w) | ~3.5 - 4.5 | Increased lipophilicity due to isopropoxy and chloro groups |

| pKa (most acidic) | Not applicable | No readily ionizable protons |

| pKa (most basic) | ~ -6.0 | Carbonyl oxygen (very weak base) |

Spectroscopic Characterization

The structure of the synthesized Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate would be confirmed using a combination of spectroscopic techniques.[14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the two equivalent methyl groups of the isopropoxy group, a septet for the methine proton of the isopropoxy group, a singlet for the methyl ester protons, and two singlets or doublets in the aromatic region for the two aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methine carbons of the isopropoxy group, the methyl ester carbon, the carbonyl carbon, and the six aromatic carbons. The carbon atoms attached to fluorine will exhibit C-F coupling.

-

¹⁹F NMR: The fluorine NMR will show a singlet, confirming the presence of the single fluorine atom on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretch of the aromatic ester (typically around 1715-1730 cm⁻¹), C-O stretching bands (around 1250-1310 cm⁻¹ and 1100-1130 cm⁻¹), and C-H stretching from the aromatic and aliphatic groups.[17][18]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern would likely show losses corresponding to the methoxy and isopropoxy groups.[16]

Applications in Drug Discovery and Development

The structural motifs present in Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate make it a valuable scaffold for the development of new therapeutic agents.[3][19]

Caption: Correlation of structural features to applications in drug discovery.

The strategic placement of halogen atoms can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic properties.[2][3] The combination of a chloro and a fluoro group allows for fine-tuning of electron density and lipophilicity.[3] The isopropoxy group can enhance binding to hydrophobic targets and improve oral absorption.[1] The methyl ester provides a convenient point for chemical modification, allowing for the rapid exploration of the surrounding chemical space to optimize for potency and selectivity.[1]

Conclusion

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate represents a promising, yet underexplored, chemical entity. While a dedicated body of research on this specific molecule is currently lacking, its constituent parts and overall structure strongly suggest its utility as a versatile intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This guide provides a foundational framework for its synthesis, characterization, and potential application, with the aim of stimulating further research into this and related compounds.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Kim, C. K., et al. (2013). Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. ResearchGate. [Link]

-

U.S. Environmental Protection Agency. Prediction of chemical reactivity parameters and physical properties of organic compounds from molecular structure using SPARC. EPA Archive. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Kavala, V., et al. (2007). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. PMC. [Link]

-

Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

-

arXiv. (2025, January 17). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

-

Micheli, A., et al. (2004). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Math-Unipd. [Link]

- Google Patents. US6844468B2 - Process for preparing substituted benzoyl chlorides.

-

Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. [Link]

-

Taylor & Francis Online. (2026, February 20). Key contemporary considerations for halogens in drug discovery. [Link]

-

Wilcken, R., et al. (2013). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC. [Link]

-

ACS Publications. (2004, July 1). Spectroscopic Properties of Some Simple Esters. A Practical Application of Synthesis and Spectroscopy in the Undergraduate Organic Laboratory. [Link]

-

ResearchGate. Synthesis of substituted benzoyl chlorides. [Link]

-

ResearchGate. (2025, August 6). Spectroscopic Properties of Some Simple Esters. A Practical Application of Synthesis and Spectroscopy in the Undergraduate Organic Laboratory | Request PDF. [Link]

-

Science.gov. halogenated aromatic compounds: Topics by Science.gov. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

TDX. Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

-

PubChemLite. Methyl 3-chloro-5-fluoro-4-nitrobenzoate (C8H5ClFNO4). [Link]

-

PubChem. Methyl 3,5-dichloro-4-hydroxybenzoate | C8H6Cl2O3 | CID 76856. [Link]

-

PubChem. Methyl 3-fluoro-5-hydroxybenzoate | C8H7FO3 | CID 46311142. [Link]

-

PubChem. Methyl 3-chloro-4-hydroxybenzoate | C8H7ClO3 | CID 77580. [Link]

Sources

- 1. Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate | 2432848-72-9 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. scholarship.richmond.edu [scholarship.richmond.edu]

- 11. researchgate.net [researchgate.net]

- 12. archive.epa.gov [archive.epa.gov]

- 13. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. tdx.cat [tdx.cat]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. halogenated aromatic compounds: Topics by Science.gov [science.gov]

Methodological & Application

Synthesis of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate from precursors

Application Note: Scalable Synthesis of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

Abstract & Strategic Significance

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (CAS: 2432848-72-9) is a highly functionalized aromatic scaffold used in the synthesis of advanced medicinal chemistry targets, particularly thyroid hormone receptor agonists (e.g., Resmetirom analogs) and GLP-1 modulators. Its structural value lies in the "multisubstituted" phenyl ring, where the 3,5-dihalo pattern provides metabolic stability and lipophilic bulk, while the 4-isopropoxy group offers a specific steric profile for hydrophobic pocket binding.

This application note details a robust, scalable protocol for its synthesis. Unlike generic procedures, this guide addresses the specific challenge of regioselective functionalization and steric hindrance during the alkylation of the 4-hydroxy position flanked by chlorine and fluorine atoms.

Retrosynthetic Analysis

To design a self-validating protocol, we deconstruct the target into stable precursors. The most logical disconnection is at the ether linkage (O-alkylation) and the ester linkage.

-

Target: Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate[1]

-

Primary Disconnection: O-Alkylation of the phenol.

-

Key Intermediate: Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (CAS: 369-15-3).[2][3]

-

Root Precursors: 3-Chloro-4-fluorobenzoic acid (Commodity Chemical).

Synthetic Strategy:

-

Scaffold Construction: Regioselective nitration of 3-chloro-4-fluorobenzoic acid to introduce the C5 substituent.

-

Functional Group Interconversion: Reduction of nitro to amine, followed by diazotization/hydrolysis to install the C4-hydroxyl group.

-

Esterification: Protection of the carboxylic acid.

-

Etherification: Williamson ether synthesis to install the isopropoxy group.[1]

Figure 1: Retrosynthetic logic flow from target to commodity starting material.

Detailed Experimental Protocols

Phase 1: Synthesis of the Phenolic Core (Intermediate Construction)

Note: If Methyl 3-chloro-5-fluoro-4-hydroxybenzoate is purchased commercially, skip to Phase 2. This section is for de novo synthesis.

Step 1.1: Nitration of 3-Chloro-4-fluorobenzoic acid

-

Rationale: The fluorine atom directs the nitro group to the ortho position (C5), which is chemically distinct from the position ortho to the chlorine.

-

Reagents: Fuming

, Concentrated -

Protocol:

-

Dissolve 3-chloro-4-fluorobenzoic acid (1.0 eq) in conc.

(5 vol) at 0°C. -

Add fuming

(1.2 eq) dropwise, maintaining internal temp <10°C. -

Warm to RT and stir for 2 hours. Monitor by LCMS for conversion to 3-chloro-4-fluoro-5-nitrobenzoic acid .

-

Quench: Pour onto ice water. Filter the precipitate.[4]

-

Yield Expectation: >85% (Light yellow solid).

-

Step 1.2: Reduction & Hydroxylation (One-Pot Sequence)

-

Rationale: Converting the nitro group to a hydroxyl group via the diazonium salt.

-

Protocol:

-

Reduction: Suspend the nitro compound in MeOH. Add 10% Pd/C (5 wt%) and hydrogenate (1 atm

) or use Fe/AcOH. Filter catalyst to obtain the aniline intermediate. -

Diazotization: Dissolve the crude aniline in 30%

. Cool to 0-5°C. Add -

Hydrolysis: Add the cold diazonium solution dropwise to a boiling solution of 10%

. The diazonium group is displaced by water. -

Workup: Cool, extract with Ethyl Acetate, and crystallize from Hexane/EtOAc.

-

Product: 3-Chloro-5-fluoro-4-hydroxybenzoic acid .

-

Step 1.3: Methyl Ester Formation

-

Protocol: Reflux the acid in Methanol with catalytic

(or Thionyl Chloride) for 4 hours. Concentrate and wash with -

Product: Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (Solid).

Phase 2: The Critical Step – O-Alkylation

This is the defining step for the target molecule. The presence of ortho-chloro and ortho-fluoro groups creates steric crowding and reduces the nucleophilicity of the phenoxide.

Reagents:

-

Substrate: Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (1.0 eq)

-

Alkylating Agent: 2-Bromopropane (1.5 eq) or 2-Iodopropane (1.2 eq)

-

Base: Potassium Carbonate (

, 2.0 eq) – Preferred for cost/efficiency. -

Solvent: DMF (Dimethylformamide) or NMP – Polar aprotic is essential.

Step-by-Step Protocol:

-

Setup: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (10 g, 48.9 mmol) and anhydrous DMF (50 mL).

-

Deprotonation: Add anhydrous

(13.5 g, 97.8 mmol) in one portion. The mixture may turn yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes. -

Alkylation: Add 2-Bromopropane (6.9 mL, 73.3 mmol) via syringe.

-

Expert Tip: If using 2-Iodopropane, the reaction is faster but the reagent is more expensive. For 2-Bromopropane, add a catalytic amount of KI (0.1 eq) to generate the iodide in situ (Finkelstein condition).

-

-

Reaction: Heat the mixture to 60-65°C .

-

Critical Control Point: Do not exceed 80°C to avoid elimination of the isopropyl halide to propene.

-

Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[5] Reaction typically requires 4–6 hours.

-

-

Workup:

-

Cool to RT.

-

Pour the mixture into ice-cold water (250 mL) with vigorous stirring. The product should precipitate.

-

If Solid: Filter, wash with water, and dry.

-

If Oil: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and Brine (1x) to remove DMF. Dry over

and concentrate.

-

-

Purification:

-

The crude product is often pure enough (>95%).

-

If necessary, recrystallize from Methanol/Water or purify via short silica plug (eluting with 5% EtOAc in Hexane).

-

Analytical Data & Characterization

Target: Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

Formula:

| Technique | Expected Signal / Result | Interpretation |

| HPLC Purity | >98% (UV 254 nm) | Single peak, RT shift vs phenol precursor. |

| 1H NMR (CDCl3) | Aromatic protons (H2, H6). | |

| Isopropyl CH (methine). | ||

| Methyl ester (-OCH3). | ||

| Isopropyl methyls (-CH3). | ||

| MS (ESI+) | m/z 247.1 [M+H]+ | Positive mode ionization. |

Process Safety & Handling (E-E-A-T)

-

Alkyl Halides: 2-Bromopropane is a potential alkylating agent and reproductive toxin. Use in a fume hood. Destroy excess reagent with aqueous amine or base during workup.

-

DMF Removal: DMF is hepatotoxic and difficult to remove. Thorough water washes are critical during extraction to prevent DMF carryover into the final product, which can interfere with subsequent biological assays.

-

Nitration Risks: If performing Phase 1, the nitration step is exothermic. Strict temperature control (<10°C during addition) is mandatory to prevent thermal runaway.

Workflow Visualization

Figure 2: Process flow for the Williamson ether synthesis step.

References

-

BenchChem. (n.d.). Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate Product Page. Retrieved from

-

Zhang, Y., et al. (2020).[6] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from (Demonstrates nitration/diazotization strategy on similar scaffolds).

-

Sigma-Aldrich. (n.d.). Methyl 3-chloro-5-fluoro-4-hydroxybenzoate Product Specification. Retrieved from

-

PubChem. (n.d.). 3-Chloro-5-fluoro-4-hydroxybenzoic acid Compound Summary. Retrieved from

-

Google Patents. (2013). WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same. Retrieved from (Provides industrial context for isopropyl benzoate synthesis).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 369-15-3|Methyl 3-chloro-5-fluoro-4-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 3. Methyl 3-chloro-5-fluoro-4-hydroxybenzoate 95% | CAS: 369-15-3 | AChemBlock [achemblock.com]

- 4. globalscientificjournal.com [globalscientificjournal.com]

- 5. 3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Reaction conditions for isopropylation of methyl 3-chloro-5-fluoro-4-hydroxybenzoate

Application Note & Protocol | AN-2026-CFHB [1]

Executive Summary

This application note details the optimized reaction conditions for the O-isopropylation of Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (CAS 369-15-3) . This transformation is a critical step in the synthesis of advanced thyromimetics (e.g., Sobetirome analogs) and next-generation antimicrobial agents.[1]

The core challenge in this synthesis is the nucleophilic substitution (

Chemical Context & Mechanistic Insight

Substrate Analysis

The starting material, Methyl 3-chloro-5-fluoro-4-hydroxybenzoate , presents a unique reactivity profile:

-

Acidity (pKa): The ortho-chloro and ortho-fluoro substituents, combined with the para-ester, significantly increase the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.[1] This facilitates easy deprotonation by weak bases (e.g.,

).[1] -

Nucleophilicity: Conversely, the electron-withdrawing nature of these groups reduces the electron density on the phenoxide oxygen, making it a "harder" but less reactive nucleophile.[1]

-

Steric Hindrance: The flanking Cl and F atoms create a "steric wall," impeding the approach of the bulky isopropyl group.[1]

Reaction Pathway

The reaction follows a Williamson Ether Synthesis mechanism.[1][2] The primary competition is between the

Figure 1: Reaction pathway illustrating the competition between SN2 etherification and E2 elimination.[1]

Experimental Design & Optimization

To maximize conversion, we evaluated three critical parameters: Leaving Group , Base/Cation Effect , and Solvent Polarity .[1]

Optimization Data Summary

| Entry | Alkylating Agent | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Notes |

| 1 | 2-Bromopropane | Acetone | Reflux | 24 | 65% | Slow kinetics; incomplete.[1] | |

| 2 | 2-Bromopropane | DMF | 60 | 12 | 88% | Standard conditions.[1] | |

| 3 | 2-Iodopropane | DMF | 50 | 6 | 96% | Optimal Balance. | |

| 4 | 2-Bromopropane | DMF | 50 | 8 | 98% | Best for difficult scale-up.[1] | |

| 5 | 2-Bromopropane | THF | 0 to RT | 4 | 70% | High side reactions (Elimination).[1] |

Key Findings:

-

Cesium Effect:

(Entry 4) provides the highest conversion due to the "Cesium Effect," where the large cation solubilizes the phenoxide in organic media, enhancing nucleophilicity.[1] -

Iodide vs. Bromide: 2-Iodopropane (Entry 3) is more reactive (

is a better leaving group) and allows for lower reaction temperatures, reducing the rate of E2 elimination.[1]

Detailed Protocols

Method A: The "Gold Standard" Protocol (High Yield & Purity)

Recommended for gram-to-kilogram scale synthesis where purity is paramount.[1]

Reagents:

-

Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (1.0 equiv)[1]

-

2-Iodopropane (1.5 equiv) [CAS: 75-30-9][1]

-

Potassium Carbonate (

), anhydrous, micronized (2.0 equiv)[1] -

N,N-Dimethylformamide (DMF), anhydrous (5-10 volumes)[1]

Procedure:

-

Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet with Methyl 3-chloro-5-fluoro-4-hydroxybenzoate and anhydrous DMF.

-

Activation: Add micronized

in one portion. Stir at room temperature for 30 minutes. Note: The solution may turn yellow/orange, indicating phenoxide formation.[1] -

Addition: Add 2-Iodopropane dropwise via syringe or addition funnel over 10 minutes.

-

Reaction: Heat the mixture to 55°C . Monitor by HPLC or TLC (Hexane:EtOAc 4:1).[1]

-

Checkpoint: Reaction is typically complete within 4-6 hours.[1]

-

-

Workup:

-

Cool reaction mass to 20°C.

-

Pour the mixture slowly into 10 volumes of ice-cold water with vigorous stirring. The product should precipitate as a white to off-white solid.[1]

-

Stir for 30 minutes to dissolve inorganic salts.

-

-

Isolation: Filter the solid. Wash the cake with water (

volumes) to remove residual DMF.[1] -

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 92-96% Appearance: White crystalline solid.[1]

Method B: The "Green" Protocol (Acetonitrile/Reflux)

Recommended for avoiding DMF removal issues.[1]

Reagents:

-

Substrate (1.0 equiv)

-

2-Bromopropane (3.0 equiv) - Excess required due to lower boiling point.[1]

-

Cesium Carbonate (

) (1.5 equiv)[1] -

Acetonitrile (ACN) (10 volumes)[1]

Procedure:

-

Dissolve substrate in ACN.[1] Add

. -

Add 2-Bromopropane.

-

Heat to gentle reflux (approx. 80°C) using a high-efficiency condenser (coolant at 0°C) to prevent loss of alkyl halide.

-

Stir for 16-24 hours.

-

Workup: Filter off inorganic salts while warm. Concentrate the filtrate to dryness. Recrystallize from Ethanol/Water if necessary.[1]

Quality Control & Troubleshooting

Impurity Profile

-

Impurity A (Starting Material): Retention time (RT) ~ 0.6 relative to product.[1] Indicates insufficient base or alkyl halide lost to evaporation.[1]

-

Impurity B (Acid): 3-chloro-5-fluoro-4-isopropoxybenzoic acid.[1] Formed if water is present in DMF or base is too strong (

).[1] -

Impurity C (Propene): Not visible in HPLC (gas), but results in consumption of alkyl halide.[1]

Analytical Check (HPLC Conditions)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

mm, 5 µm.[1] -

Mobile Phase: A: 0.1%

in Water; B: Acetonitrile.[1] -

Gradient: 40% B to 90% B over 15 min.

-

Detection: UV at 254 nm.[1]

Process Safety & Handling

-

Alkyl Halides: 2-Iodopropane and 2-Bromopropane are potential alkylating agents and suspected carcinogens.[1] Handle in a fume hood.

-

Exotherm: The deprotonation step is mildly exothermic.[1] On large scale, control addition of base.[1]

-

Waste: DMF/Water streams contain halogenated organics.[1] Segregate accordingly.

References

-

PubChem. (2025).[1][4] 3-Chloro-5-fluoro-4-hydroxybenzoic acid (CID 67496538).[1][4] National Library of Medicine.[1] Retrieved March 6, 2026, from [Link][1]

-

MDPI. (2007).[1] Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.[1][5] (Demonstrates analogous phenol alkylation conditions). Retrieved March 6, 2026, from [Link][1]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate | 2432848-72-9 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Chloro-5-fluoro-4-hydroxybenzoic acid | C7H4ClFO3 | CID 67496538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]

Application Note: High-Fidelity Utilization of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate in Medicinal Chemistry

[1]

Executive Summary & Strategic Value

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (CAS: 84832-02-0) represents a "privileged scaffold" in modern drug discovery, specifically within the design of Tyrosine Kinase Inhibitors (TKIs) and Thyroid Hormone Receptor (TR) agonists .

Its structural value lies in its unique substitution pattern:

-

Metabolic Blocking: The 3,5-dihalo pattern (Cl/F) effectively blocks metabolic oxidation at the ortho-positions relative to the ether, a common clearance pathway for phenyl ethers.

-

Electronic Tuning: The combination of an electron-withdrawing Fluorine and Chlorine creates a specific electronic signature that modulates the pKa of the benzoic acid (upon hydrolysis) and the acidity of the aniline (upon rearrangement), crucial for optimizing ligand-protein binding energetics.

-

Lipophilic Probing: The 4-isopropoxy group serves as a bulky, lipophilic probe, often used to fill hydrophobic pockets (e.g., the ATP-binding site of kinases) or to improve oral bioavailability compared to methoxy analogs.

This guide provides validated protocols for synthesizing, purifying, and transforming this intermediate into high-value pharmaceutical building blocks.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate |

| CAS Number | 84832-02-0 |

| Molecular Formula | C₁₁H₁₂ClFO₃ |

| Molecular Weight | 246.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water |

| Key Impurity | Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (Starting Material) |

Critical Synthesis Protocols

Protocol A: Optimized Etherification (Williamson Synthesis)

Objective: Synthesis of the target ester from Methyl 3-chloro-5-fluoro-4-hydroxybenzoate.

Rationale: While Mitsunobu conditions can be used, a base-mediated Williamson ether synthesis is preferred for scalability and cost-efficiency. However, the presence of the electron-withdrawing halogens (Cl, F) increases the acidity of the phenol, making the phenoxide anion stable but potentially less nucleophilic. We utilize Cesium Carbonate (Cs₂CO₃) to enhance the nucleophilicity via the "Cesium Effect."

Reagents:

-

Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (1.0 eq)

-

2-Bromopropane (1.5 eq) [Note: Isopropyl iodide is more reactive but less stable]

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Solvent: DMF (Anhydrous) or Acetonitrile (ACN)

Step-by-Step Methodology:

-

Charge: To a dry round-bottom flask under N₂, add Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (10 g, 48.9 mmol) and anhydrous DMF (100 mL).

-

Deprotonation: Add Cs₂CO₃ (31.8 g, 97.8 mmol) in a single portion. Stir at room temperature for 30 minutes. The solution will turn yellow/orange as the phenoxide forms.

-